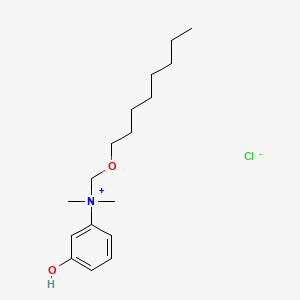
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride is a quaternary ammonium compound with a complex structure that includes a dimethylammonium group, a hydroxyphenyl group, and an octyloxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride typically involves the reaction of dimethylamine with a hydroxyphenyl derivative and an octyloxymethyl halide. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The octyloxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: The compound is used in the formulation of surfactants, detergents, and other industrial products.
Mécanisme D'action
The mechanism of action of Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to membrane proteins and ion channels, altering their function and activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylammonium chloride: A simpler quaternary ammonium compound with similar cationic properties.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with longer alkyl chains, used as a disinfectant and surfactant.
Benzalkonium chloride: A well-known quaternary ammonium compound with antimicrobial properties.
Uniqueness
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60045-70-7 |
|---|---|
Formule moléculaire |
C17H30ClNO2 |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
(3-hydroxyphenyl)-dimethyl-(octoxymethyl)azanium;chloride |
InChI |
InChI=1S/C17H29NO2.ClH/c1-4-5-6-7-8-9-13-20-15-18(2,3)16-11-10-12-17(19)14-16;/h10-12,14H,4-9,13,15H2,1-3H3;1H |
Clé InChI |
MVWDMZYUSFASFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



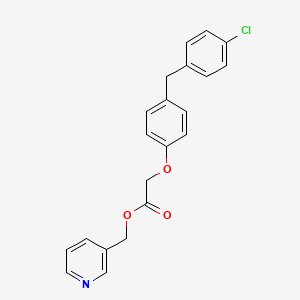

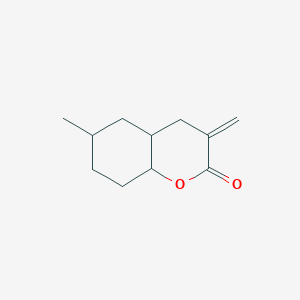

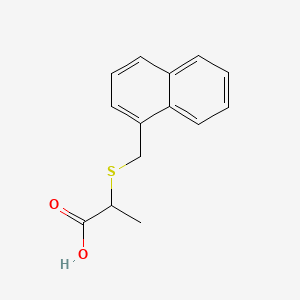
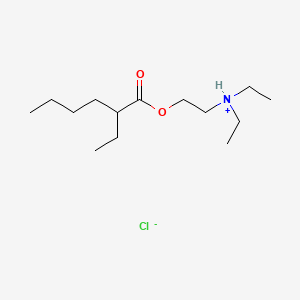
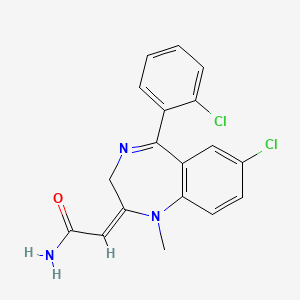
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)


![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)


